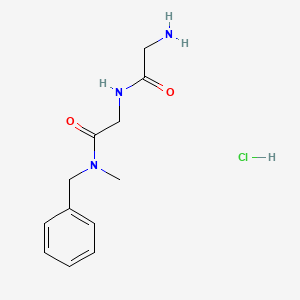

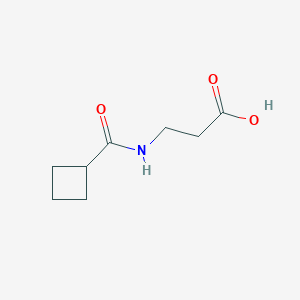

2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride” is a complex organic molecule. It contains an amide group (-CONH2), which is a common functional group in biochemistry, as it is found in proteins. The benzyl group (C6H5CH2-) is a common substituent in organic chemistry with various applications in medicine and materials science .

Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s difficult to provide a detailed chemical reactions analysis. In general, amides can participate in various reactions, including hydrolysis, reduction, and reactions with organolithium reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Amides generally have high boiling points due to their ability to form hydrogen bonds. They are usually soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

1. Anticonvulsant Properties

Studies have revealed the anticonvulsant activities of compounds structurally similar to 2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride. For instance, 2-acetamido-N-benzyl-2-(methoxyamino)acetamide and its derivatives have shown significant anticonvulsant effects, comparable to phenytoin, a well-known antiepileptic drug (Camerman et al., 2005). Similarly, a series of functionalized alpha-heteroatom substituted derivatives of 2-acetamido-N-benzyl-2-methylacetamide exhibited potent anticonvulsant activity in various tests (Kohn et al., 1991).

2. Local Anesthetic Activity

Research indicates that some derivatives of this compound, specifically 2-(N-substituted or N, N-disubstituted aminoacetamido)-4-aryl thiazoles, have been synthesized and demonstrated local anesthetic activity, with some being almost twice as potent as procaine-HCl in onset of anesthesia (Lakhan & Singh, 1984).

3. Pharmacological Insights

The compound and its analogs have been used to gain insights into the pharmacological mechanisms of various drugs. For instance, an acridone derivative, 2-aminoacetamido-10-(3, 5-dimethoxy)-benzyl-9(10H)-acridone hydrochloride, was used in metabolomic studies to understand its antitumor mechanism, providing new insights into the mechanistic studies of antitumor drugs (Wang et al., 2013).

Wirkmechanismus

Target of Action

It is known that similar compounds, such as acridone alkaloid derivatives, have been shown to target leukemia cells .

Mode of Action

Related compounds, such as acridone alkaloid derivatives, have been shown to induce apoptosis in leukemia cells by decreasing mitochondrial transmembrane potential and increasing the expression of bax, cytochrome c, and apoptosis protein activating factor-1 .

Biochemical Pathways

It is known that similar compounds can affect various biochemical pathways, leading to changes in cell behavior .

Result of Action

Similar compounds have been shown to induce apoptosis in leukemia cells .

Action Environment

It is known that environmental factors can influence the action of similar compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-N-[2-[benzyl(methyl)amino]-2-oxoethyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.ClH/c1-15(9-10-5-3-2-4-6-10)12(17)8-14-11(16)7-13;/h2-6H,7-9,13H2,1H3,(H,14,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPVXEGDAXPCGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CNC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2419583.png)

![4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2419597.png)

![2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2419600.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide](/img/structure/B2419603.png)

![Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2419604.png)